molecular formula C11H10N2 B1626348 2-Methyl-5-phenylpyrazine CAS No. 58861-90-8

2-Methyl-5-phenylpyrazine

Cat. No.: B1626348
CAS No.: 58861-90-8
M. Wt: 170.21 g/mol
InChI Key: DZEFFVJHMIUDRM-UHFFFAOYSA-N
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Description

2-Methyl-5-phenylpyrazine is a heterocyclic aromatic organic compound with the molecular formula C11H10N2. It consists of a pyrazine ring substituted with a methyl group at the second position and a phenyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-5-phenylpyrazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-methylpyrazine with phenylhydrazine under acidic conditions can yield this compound. Another method involves the condensation of 2-methylpyrazine with benzaldehyde in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-phenylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-5-phenylpyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenylpyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-5-phenylpyrazine is unique due to the presence of both a methyl and a phenyl group on the pyrazine ring.

Properties

IUPAC Name

2-methyl-5-phenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-7-13-11(8-12-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEFFVJHMIUDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502759
Record name 2-Methyl-5-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58861-90-8
Record name 2-Methyl-5-phenylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058861908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-5-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-5-PHENYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59SCV5OIL9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of propylenediamine (2.94 g, 0.04 mol) in ethanol was added phenylglyoxal-monohydrate (5.00 g, 0.03 mol) at 0° C. within 30 minutes. After stirring for 1.5 hours at room temperature KOH (2.10 g, 0.04 mol) was added and the reaction mixture was refluxed for 12 hours. Then the solvent was removed under vacuum and the residue was extracted with ether. The organic phases were washed with brine and dried over MgSO4. Crude product was purified by flash chromatography on silica-gel using a mixture of hexane/ethyl acetate (7:3→3:7) as eluent. After flash chromatography the product was recrystallized from hexane. White solid. Yield: 780 mg, 15%. 1H NMR (CDCl3, 500 MHz): δH (ppm)=2.57 (s, 3H), 7.38-7.50 (m, 3H), 7.91-7.99 (m, 2H), 8.43-8.49 (m, 1H), 8.87 (d, J=1.5 Hz, 1H); 13C NMR (CDCl3, 125 MHz): δC (ppm)=21.2, 126.6, 128.9, 129.4, 136.5, 140.9, 143.8, 149.8, 151.9; (ESI): m/z=170.94 [M+H]+.
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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